molecular formula C22H18N4O B3011602 (E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284268-94-5

(E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3011602
CAS No.: 1284268-94-5
M. Wt: 354.413
InChI Key: NMXCZDIFFLJYOP-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a naphthalene ring, a phenyl ring, and a pyrazole ring

Scientific Research Applications

(E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, naphthalene derivatives have been used in the development of fluorescent conjugated polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between naphthalen-2-yl ethylidene and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a naphthalene ring, a phenyl ring, and a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15(18-12-11-16-7-5-6-10-19(16)13-18)23-26-22(27)21-14-20(24-25-21)17-8-3-2-4-9-17/h2-14H,1H3,(H,24,25)(H,26,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXCZDIFFLJYOP-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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